BenchChemオンラインストアへようこそ!

Doxorubicinone

DNA Interaction Mechanism of Action Structural Biology

Doxorubicinone is the deglycosylated aglycone of doxorubicin, distinct for its DNA minor-groove binding and role in metabolite-driven cardiotoxicity studies. It serves as EP Impurity D and is for validated R&D. Order now for your research.

Molecular Formula C21H18O9
Molecular Weight 414.4 g/mol
CAS No. 24385-10-2
Cat. No. B1666622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicinone
CAS24385-10-2
Synonyms4'-deoxydoxorubicin 7-deoxyaglycone
4-DOX-DONE
adriamycin aglycone
adriamycinon
adriamycinone
doxorubicinone
Molecular FormulaC21H18O9
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O
InChIInChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1
InChIKeyIBZGBXXTIGCACK-CWKPULSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxorubicinone (CAS 24385-10-2) Aglycone Metabolite and Key Anthracycline Research Tool


Doxorubicinone (CAS 24385-10-2), also known as adriamycin aglycone, is the fully deglycosylated aglycone metabolite of the widely used antineoplastic agent doxorubicin [1]. It is an anthracycline analog with the molecular formula C21H18O9 and a molecular weight of 414.36 g/mol . As the aglycone core of doxorubicin, it retains the planar tetracyclic quinone-hydroquinone structure but lacks the daunosamine sugar moiety that is characteristic of the parent drug [2]. This structural difference fundamentally alters its mechanism of action and biological profile, making it a critical tool in anthracycline research for studying structure-activity relationships, metabolite-driven toxicities, and novel drug development pathways .

Why Doxorubicinone Cannot Be Substituted for Doxorubicin or Other Anthracycline Analogs


Doxorubicinone cannot be interchanged with doxorubicin or other anthracycline metabolites in research applications due to its fundamentally different molecular structure and resulting biological activity. The absence of the daunosamine sugar moiety critically alters its primary mechanism of action: unlike doxorubicin, which is a potent DNA intercalator and topoisomerase II poison, doxorubicinone fails to intercalate DNA and instead binds to the minor groove [1]. This distinct binding mode translates to a marked reduction in its ability to induce DNA damage and topoisomerase II-mediated cytotoxicity compared to the parent drug or its primary alcohol metabolite, doxorubicinol [2]. Consequently, substituting doxorubicinone for other anthracycline species in assays designed to study DNA damage, apoptosis, or anticancer efficacy will yield non-representative results. Its primary value lies not as a cytotoxic agent, but as a specific probe for aglycone-mediated cardiotoxicity mechanisms, metabolic pathway alterations, and as a reference standard in analytical chemistry [3].

Quantitative Evidence Guide: How Doxorubicinone Differentiates from Doxorubicin and Key Metabolites


DNA Binding Mode Shift: Minor-Groove Binding vs. Intercalation

Doxorubicinone exhibits a fundamentally different DNA binding mode compared to its parent drug, doxorubicin. Despite conserving the planar, aromatic portion of doxorubicin, doxorubicinone does not intercalate into DNA. Instead, spectroscopic and calorimetric studies show that it binds to the DNA minor groove [1]. This is a critical mechanistic divergence from doxorubicin, which is a well-characterized DNA intercalator [2].

DNA Interaction Mechanism of Action Structural Biology

Cardiac Cytotoxicity: Attenuated Effect Relative to Parent Drug

In a direct comparison of cytotoxic effects on differentiated human cardiac AC16 cells, doxorubicinone (DOXone) exhibited lower toxicity than the parent drug, doxorubicin (DOX). Doxorubicinone caused mitochondrial dysfunction only at a concentration of 2 µM, whereas doxorubicin elicited comparable cytotoxicity at half the concentration (1 µM) after a 48-hour exposure [1].

Cardio-oncology Toxicology Metabolite Profiling

Metabolic Pathway Perturbation: Enhanced Pentose Phosphate Pathway Flux

Doxorubicinone demonstrates a significantly more potent effect on the pentose phosphate pathway (PPP) in human erythrocytes compared to doxorubicin. At a concentration of 40 µM, doxorubicinone increased PPP flux by 45% [1]. In a separate, cross-study comparison, doxorubicin itself induced a slighter PPP stimulation of approximately 35% under similar conditions [2].

Metabolomics Cardiotoxicity Mechanism Redox Biology

Antioxidant Enzyme Inhibition: Potent Suppression of GPx and SOD

Doxorubicinone is a potent inhibitor of key antioxidant enzymes, an effect that is not observed with the parent drug. At a concentration of 40 µM, doxorubicinone reduced the activity of glutathione peroxidase (GPx) by 17% and superoxide dismutase (SOD) by 60% in human erythrocytes [1]. In contrast, doxorubicin exposure did not alter the activity of these enzymes [2].

Oxidative Stress Enzymology Toxicology

Reduced Topoisomerase II Inhibition and DNA Damage Capacity

Conversion to the aglycone form markedly reduces the ability of the drug to induce DNA damage and inhibit topoisomerase II. Studies in mouse fibrosarcoma cells show that aglycone metabolites, including doxorubicinone, produce very little DNA damage compared to the parent drug or its alcohol metabolite, doxorubicinol [1]. Furthermore, while doxorubicin and doxorubicinol inhibit topoisomerase II at concentrations of 5-10 µM, aglycones are much less active in this assay [2].

Topoisomerase Inhibition Genotoxicity Mechanism of Action

Validated Application Scenarios for Doxorubicinone in Research and Quality Control


Investigating Aglycone-Specific Mechanisms of Anthracycline Cardiotoxicity

Doxorubicinone is a critical tool for dissecting the mechanisms of doxorubicin-induced cardiotoxicity. Its established ability to potently inhibit antioxidant enzymes (SOD by 60%, GPx by 17%) and stimulate the pentose phosphate pathway by 45% at 40 µM makes it the ideal compound for studying metabolite-driven oxidative stress pathways in cardiac models [1][2]. This application leverages the key differentiator that these effects are unique to the aglycone and not observed with the parent drug [3].

Analytical Reference Standard for Doxorubicin Metabolite Profiling and Purity Assessment

Doxorubicinone serves as a certified reference standard (EP Impurity D) for the identification and quantification of the aglycone impurity in pharmaceutical formulations of doxorubicin [4]. Its use is essential for method development and validation in HPLC and LC-MS/MS assays, enabling precise monitoring of metabolite formation in pharmacokinetic studies or ensuring product purity during manufacturing [5].

Structural Biology Research to Elucidate DNA Minor-Groove Binding Motifs

Due to its well-characterized shift from DNA intercalation (doxorubicin) to minor-groove binding (doxorubicinone), this compound is a valuable model for studying the structural determinants of DNA-ligand interactions [6]. Researchers can use doxorubicinone to explore the thermodynamics and kinetics of minor-groove recognition by planar aromatic molecules, providing insights for the rational design of novel DNA-binding agents with altered sequence specificity .

Chemical Biology Studies of Redox Cycling and Quinone-Mediated Toxicity

As the fully deglycosylated aglycone, doxorubicinone is an ideal scaffold for studying the intrinsic redox properties of the anthracycline quinone core without the confounding effects of the sugar moiety. Its demonstrated activity in modulating metabolic pathways and enzyme function in erythrocytes makes it a powerful tool for investigating fundamental mechanisms of quinone-hydroquinone redox cycling and its impact on cellular metabolism and oxidative stress [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.